![molecular formula C17H13N7O2S B5971507 9-methyl-3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B5971507.png)
9-methyl-3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “9-methyl-3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . It has been found to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Scientific Research Applications
Antimicrobial Applications
9-methyl-3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole: has shown significant potential as an antimicrobial agent. The compound’s unique structure allows it to inhibit the growth of various bacteria and fungi. Research indicates that the benzimidazole and triazole moieties contribute to its effectiveness against microbial pathogens, making it a promising candidate for developing new antibiotics .
Antiviral Applications
This compound has also been explored for its antiviral properties. The presence of the nitro group in the benzimidazole ring enhances its ability to interfere with viral replication processes. Studies have demonstrated its efficacy against several viruses, including those responsible for respiratory and gastrointestinal infections .
Anticancer Applications
The compound’s structure allows it to interact with DNA and inhibit the proliferation of cancer cells. It has been investigated for its potential in treating various cancers, including breast, lung, and colon cancer. The triazole and benzimidazole rings are crucial for its anticancer activity, as they facilitate the binding to cancer cell DNA and proteins .
Anti-inflammatory Applications
Research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Its ability to modulate the immune response makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Applications
The compound exhibits strong antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress. This makes it useful in preventing and treating diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .
properties
IUPAC Name |
4-methyl-1-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O2S/c1-22-13-4-2-3-5-14(13)23-16(22)20-21-17(23)27-9-15-18-11-7-6-10(24(25)26)8-12(11)19-15/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJKSFPXDAPLNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NN=C3SCC4=NC5=C(N4)C=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.